methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate
Description
Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate is a brominated aromatic ester featuring a biphenyl core with two bromine substituents and a methoxycarbonyl group. This compound’s structure includes:
- Two bromine atoms: At the 5-position of the benzoate ring and the 4-position of the adjacent phenyl ring.
- Methoxycarbonyl group: At the 2-position of the biphenyl moiety.
- Ester functionality: The methyl ester group enhances solubility in organic solvents while influencing electronic properties.
Synthetic routes for such compounds often involve cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl formation) and esterification steps.
Properties
Molecular Formula |
C22H16Br2O4 |
|---|---|
Molecular Weight |
504.2 g/mol |
IUPAC Name |
methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate |
InChI |
InChI=1S/C22H16Br2O4/c1-27-21(25)19-11-15(23)7-9-17(19)13-3-5-14(6-4-13)18-10-8-16(24)12-20(18)22(26)28-2/h3-12H,1-2H3 |
InChI Key |
KTDIJHHOIJDSMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C2=CC=C(C=C2)C3=C(C=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound followed by esterification. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[4-(4-bromo-2-methoxycarbonylphenyl)phenyl]benzoate involves its interaction with molecular targets through various pathways. The bromine atoms and ester groups in the compound can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, resulting in specific biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on substituents, aromatic systems, and functional groups:
Key Observations :
- Bromine Effects: The target’s dual bromine substituents increase molecular weight and likely reduce solubility in polar solvents compared to mono-bromo analogs like the thiophene derivative .
- Aromatic Systems: The biphenyl core in the target and enables strong π-π interactions, similar to quinoline ethers in . However, the methoxycarbonyl group in the target introduces additional polarity.
Crystallographic and Material Properties
- Crystal Packing: The biphenyl and bromine in the target may promote π-π stacking and halogen bonding, as seen in ’s quinoline ethers .
- Thermal Stability : Higher molecular weight and bromine content suggest a higher melting point than less halogenated analogs like the thiophene derivative .
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